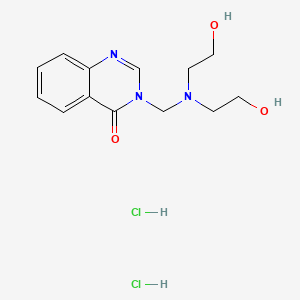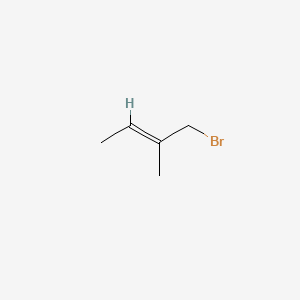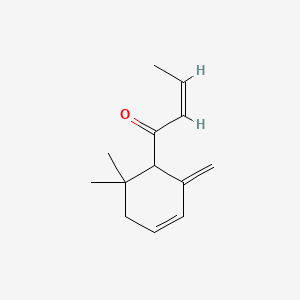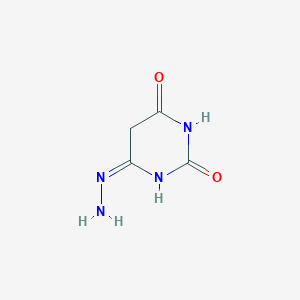
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a hydrazinyl group at position 6. It has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic properties and diverse applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- typically involves the reaction of pyrimidine derivatives with hydrazine or its derivatives. One common method is the condensation of 2,4-dioxo-3,4-dihydropyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted pyrimidinediones, hydrazones, and other heterocyclic compounds with potential biological activity .
Applications De Recherche Scientifique
2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine: Another heterocyclic compound with a similar structure but different functional groups.
Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, exhibiting different chemical and biological properties.
Uniqueness: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is unique due to its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C4H6N4O2 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
(6Z)-6-hydrazinylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10) |
Clé InChI |
QGIANYJQIJBTRC-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N/N)/NC(=O)NC1=O |
SMILES canonique |
C1C(=NN)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


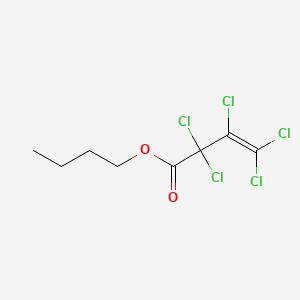
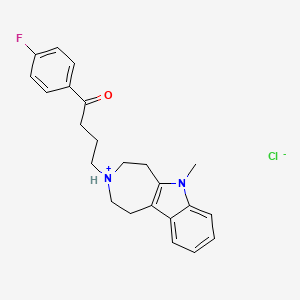
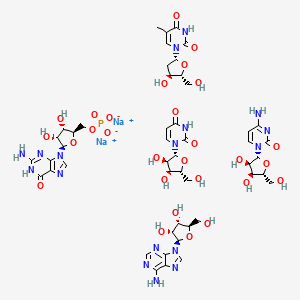


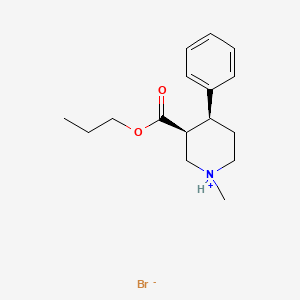
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
